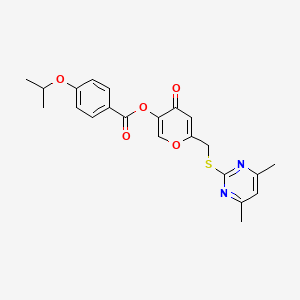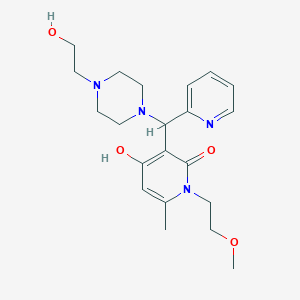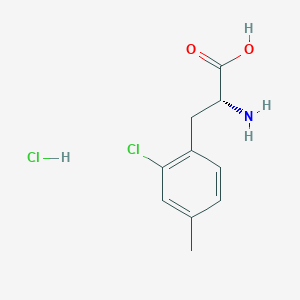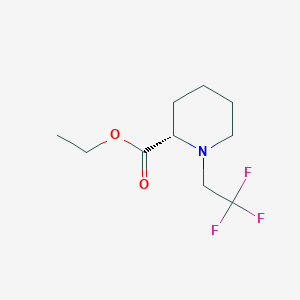![molecular formula C12H11N3O3S B2474314 5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 86327-61-9](/img/structure/B2474314.png)
5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Investigations
Synthesis Techniques
A study by Al-Sheikh et al. (2009) details the synthesis of a compound structurally similar to the one , using ammonia and m-chloroperbenzoic acid to create sulfoxide derivatives. This research provides insights into the chemical reactions and synthesis methods applicable to similar compounds (Al-Sheikh et al., 2009).
Crystal Structure Analysis
The study also discusses the crystal structures of the synthesized compounds, highlighting the importance of structural analysis in understanding the chemical properties and potential applications of such molecules (Al-Sheikh et al., 2009).
Chemical Reactions and Derivatives
Exploration of Chemical Reactions
Research by Pimenova et al. (2003) on a related compound explores various chemical reactions, such as thermal cyclization and hydrolysis. These reactions are crucial for understanding the compound's behavior under different conditions and could lead to the development of new derivatives with diverse applications (Pimenova et al., 2003).
Formation of Stable Adducts
A study by Brown et al. (1976) demonstrates the formation of stable adducts from similar compounds, providing insights into their reactivity and potential for forming complex molecules, which could be useful in various scientific applications (Brown et al., 1976).
Potential Applications in Fluorescence and Imaging
- Fluorescent Properties: Lacivita et al. (2009) synthesized a series of derivatives from a structurally similar compound, showcasing their fluorescence properties. These findings suggest potential applications in fluorescence microscopy and imaging (Lacivita et al., 2009).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This might not be applicable if the compound is not intended for use as a drug.
Safety and Hazards
properties
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-8-4-2-7(3-5-8)13-6-9-10(16)14-12(19)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVNJWIABUFQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2474231.png)
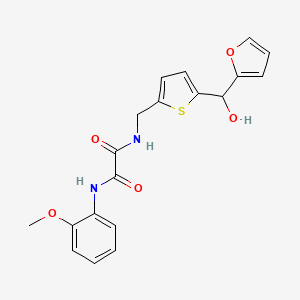

![Methyl 3-[(2-{2-[(4-methoxyphenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2474236.png)
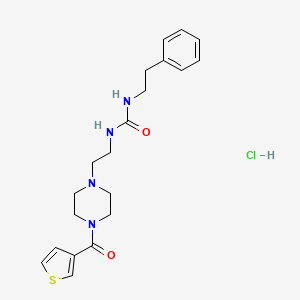
![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)
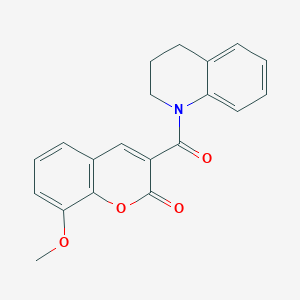
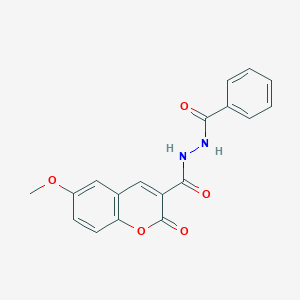
![2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2474245.png)
